p-(Phenoxypropoxy)aniline
Description
p-(Phenoxypropoxy)aniline is an aromatic amine derivative characterized by an aniline core substituted at the para position with a phenoxypropoxy group (–O–(CH₂)₃–O–C₆H₅). Its molecular formula is C₁₅H₁₇NO₂ (inferred from structural analogs in and ), with a molecular weight of approximately 255.31 g/mol.
Synthesis typically involves Williamson ether synthesis, where 4-aminophenol reacts with 3-phenylpropyl bromide or similar alkylating agents under basic conditions. Applications include its use as a ligand in affinity chromatography for enzyme purification, as demonstrated in studies where it adsorbed NAD-dependent lactate dehydrogenase and steroid dehydrogenases via hydrophobic interactions .
Properties
CAS No. |
35965-98-1 |
|---|---|
Molecular Formula |
C15H17ClNO2- |
Molecular Weight |
278.75 g/mol |
IUPAC Name |
4-(3-phenoxypropoxy)aniline;chloride |
InChI |
InChI=1S/C15H17NO2.ClH/c16-13-7-9-15(10-8-13)18-12-4-11-17-14-5-2-1-3-6-14;/h1-3,5-10H,4,11-12,16H2;1H/p-1 |
InChI Key |
KEPIVOYREGDWSE-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)N.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)N.[Cl-] |
Synonyms |
4-(phenoxypropoxy)aniline p-(phenoxypropoxy)aniline |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Functional and Application Differences
- Hydrophobicity and Binding Specificity: this compound’s phenoxypropoxy group enhances hydrophobic interactions, making it effective in adsorbing enzymes like lactate dehydrogenase . In contrast, 4-(3-Phenylpropoxy)aniline lacks the ether oxygen in the propoxy chain, reducing polarity and binding versatility.
- Reactivity: The epoxypropoxy derivative () contains reactive epoxide groups, enabling participation in polymerization reactions, unlike non-epoxidized analogs.
Research Findings
- Chromatographic Performance: this compound-Sepharose columns efficiently purified steroid dehydrogenases, though recoveries were lower with NADP gradients compared to salt elution .
- Material Science Applications : The butoxybenzyl derivative’s high molecular weight and rigid structure suggest utility in liquid crystal displays .
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